molecular formula C8H7ClN2S B2432869 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1025353-98-3

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole

Cat. No. B2432869
M. Wt: 198.67
InChI Key: GPJDVJRMHQFPBL-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

A mixture of 2-acetyl-5-chlorothiophene (156 mmol) and N,N-dimethylacetamide dimethyl acetal (171 mmol) in 200 mL N,N-dimethylacetamide was heated to 90° C. for 4 h and then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 200 mL absolute ethanol. Hydrazine monohydrate (234 mmol) was added and the mixture was stirred at room temperature for 24 h. The solvent was removed under vacuum. Petroleum ether was added and the precipitate formed was filtered then washed to afford 22 g (71% yield) 3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole.
Quantity
156 mmol
Type
reactant
Reaction Step One
Quantity
171 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
234 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][C:6]([Cl:9])=[CH:7][CH:8]=1)(=O)[CH3:2].CO[C:12](OC)([N:14](C)C)[CH3:13].O.[NH2:20]N>CN(C)C(=O)C>[Cl:9][C:6]1[S:5][C:4]([C:1]2[CH:2]=[C:12]([CH3:13])[NH:14][N:20]=2)=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
156 mmol
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Cl
Name
Quantity
171 mmol
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
234 mmol
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 mL absolute ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Petroleum ether was added
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
then washed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(S1)C1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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